molecular formula C17H14BrN3O2 B2863367 4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891143-59-2

4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2863367
CAS No.: 891143-59-2
M. Wt: 372.222
InChI Key: DXGWMSWXSVDTHZ-UHFFFAOYSA-N
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Description

“4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals and can interact with biological systems in various ways . The compound also contains a bromine atom, which could potentially make it reactive or useful in further chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the compound’s molecular weight, its atomic connectivity, and its 3D structure .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermolecular Interactions and DFT Calculations : The synthesis and X-ray structure characterization of antipyrine-like derivatives, including 2-bromo and 2-chloro compounds, were explored. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their structural stability. DFT calculations complement these findings, providing insights into the energetics of these interactions (Saeed et al., 2020).

  • Crystal Structure and Biological Studies : Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has shown that these compounds form specific intermolecular hydrogen bonds contributing to their crystal structure. Their biological activities, particularly antibacterial and antioxidant properties, were also assessed, highlighting their potential in medical applications (Karanth et al., 2019).

  • Anticancer Evaluation : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited higher activity than the reference drug, etoposide, showcasing the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Potential Applications

  • Antibacterial and Antitubercular Agents : Novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems were synthesized. These compounds showed promising antibacterial and antitubercular activities, suggesting their application in treating infections (Joshi et al., 2008).

  • Polymer Films with Fluorescence : Aromatic polyamides containing 1,3,4-oxadiazole units were synthesized, showing good thermal stability and solubility in certain solvents. These polymers could be cast into thin films exhibiting significant mechanical strength and blue fluorescence, indicating their use in material science and engineering applications (Sava et al., 2003).

  • Microwave-Assisted Catalysis : Oxadiazoline and ketoimine palladium(II) complexes supported on a chitosan membrane showcased effective catalytic activity for the Suzuki–Miyaura cross-coupling in water under microwave irradiation. This application demonstrates the potential of such complexes in facilitating green chemistry processes (Lasri et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s hard to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and its biological activity. Without specific information, it’s hard to predict the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its reactivity, its biological activity, and its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)16-20-21-17(23-16)19-15(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGWMSWXSVDTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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